2,6-Bis(1-methylpropyl)-m-cresol
Description
2,6-Bis(1-methylpropyl)-m-cresol (CAS 29472-96-6) is a phenolic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Its IUPAC name is 3-methyl-2,6-bis(1-methylpropyl)phenol, reflecting its structure: a meta-cresol backbone (methyl group at the 3-position of the phenol ring) substituted with two sec-butyl (1-methylpropyl) groups at the 2- and 6-positions. This compound is classified under EINECS 249-658-2 and is utilized in industrial applications, including as an antioxidant and stabilizer in adhesives for food-contact materials .
Properties
CAS No. |
29472-96-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,6-di(butan-2-yl)-3-methylphenol |
InChI |
InChI=1S/C15H24O/c1-6-10(3)13-9-8-12(5)14(15(13)16)11(4)7-2/h8-11,16H,6-7H2,1-5H3 |
InChI Key |
VTCAMIHYZSBDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=C(C=C1)C)C(C)CC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Polymerization Reactivity
- m-Cresol exhibits high reactivity in polymerization (96% conversion) due to its unhindered phenolic -OH group .
- 2,6-Dimethylphenol shows reduced conversion (84%) due to steric hindrance from methyl groups .
- This compound likely has intermediate reactivity; its sec-butyl groups introduce moderate steric hindrance compared to smaller methyl substituents.
Antioxidant Efficacy
- 4-sec-Butyl-2,6-di-tert-butylphenol (MW 262.43) demonstrates superior antioxidant performance due to bulky tert-butyl groups, which enhance steric protection of the phenolic -OH group .
- This compound (MW 220.35) may offer a balance between solubility and antioxidant activity, as sec-butyl groups are less bulky than tert-butyl but provide better solubility in nonpolar matrices .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Friedel-Crafts alkylation represents the most straightforward route to introduce isobutyl groups onto the m-cresol aromatic ring. In this method, m-cresol reacts with 1-methylpropyl halides (e.g., isobutyl chloride or bromide) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are commonly employed to generate the electrophilic carbocation intermediate.
Key Reaction Parameters
-
Molar Ratio : A 2.2:1 ratio of isobutyl halide to m-cresol ensures complete di-alkylation while accounting for volatile halide loss.
-
Temperature : Reactions conducted at 80–100°C in anhydrous toluene or dichloromethane optimize carbocation stability and minimize polyalkylation.
-
Catalyst Loading : ZnCl₂ (10–15 mol%) demonstrates superior regioselectivity compared to AlCl₃, as evidenced by a 72% yield of the target compound in pilot-scale trials.
Limitations and Mitigation Strategies
Friedel-Crafts alkylation is prone to carbocation rearrangements, leading to undesired tert-butyl or sec-butyl byproducts. To address this, recent patents propose using benzene methanesulfonic acid anhydride as a co-catalyst, which stabilizes the transition state and suppresses isomerization. For example, a 2025 study achieved an 85% yield of this compound by employing ZnCl₂ (12 mol%) and benzene methanesulfonic acid anhydride (5 mol%) at 105°C.
Acylation-Reduction Sequential Methodology
Friedel-Crafts Acylation with Isobutyryl Chloride
An alternative approach involves the acylation of m-cresol with isobutyryl chloride (C₃H₇COCl) followed by reduction of the resulting ketone intermediates. This two-step process circumvents carbocation rearrangements and enhances positional control.
Step 1: Acylation
-
Conditions : m-Cresol reacts with 2.1 equivalents of isobutyryl chloride in toluene at 50°C using AlCl₃ (15 mol%) as the catalyst.
-
Intermediate : 2,6-Diisobutyryl-m-cresol forms as a pale-yellow solid (melting point 89–92°C), confirmed via HPLC-MS.
Step 2: Ketone Reduction
Industrial Scalability and Cost Analysis
The acylation-reduction method, while more labor-intensive, offers superior purity (98–99% by GC-MS) compared to direct alkylation. A 2024 economic assessment estimated a production cost of $12.50/kg for the two-step process, making it viable for high-value applications such as pharmaceutical antioxidants.
Novel Catalytic Systems and Solvent Effects
Methanesulfonic Acid-Mediated Alkylation
Recent innovations leverage methanesulfonic acid (MSA) as a Brønsted acid catalyst for one-pot alkylation. In a patented method, m-cresol and isobutyl alcohol undergo condensation at 130°C under MSA (20 mol%), yielding this compound in 78% purity after 6 hours. This approach eliminates halide waste and simplifies purification, though excess MSA necessitates neutralization with aqueous sodium carbonate.
Solvent Optimization
-
Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates by stabilizing ionic intermediates but complicates product isolation.
-
Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) has emerged as a sustainable solvent, achieving 70% yield at 95°C with ZnCl₂ catalysis.
Purification and Quality Control
Recrystallization Techniques
Crude this compound is purified via sequential recrystallization from n-butanol and ethanol, removing mono-alkylated byproducts and unreacted m-cresol. Optimal conditions involve cooling the saturated solution to −20°C, yielding colorless crystals with a melting point of 64–66°C.
Q & A
Q. Q1: What are the key considerations for synthesizing 2,6-Bis(1-methylpropyl)-m-cresol, and how can purity be validated?
A: Synthesis typically involves alkylation of m-cresol with isopropyl groups. Critical parameters include reaction temperature (optimized between 80–120°C), catalyst selection (e.g., acidic or metal-based catalysts), and stoichiometric control to minimize byproducts like thymol or di-isopropyl isomers . Purity validation requires HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and GC-MS for isomer detection. Quantify residual m-cresol using a calibration curve with ≥98% reference standards .
Q. Q2: How can solubility challenges be addressed for in vitro studies?
A: The compound exhibits limited aqueous solubility (≈24 mg/L at 25°C) but dissolves in organic solvents like DMSO, ethanol, or PEG-300. For cell-based assays, prepare a 10 mM stock in DMSO and dilute with culture media to ≤0.1% DMSO. Centrifugation (10,000 rpm, 10 min) post-solubilization ensures clarity. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. Q3: How do structural isomers (e.g., 2,4-di-isopropyl-m-cresol) impact experimental outcomes, and what methods resolve them?
A: Isomers can skew bioactivity data due to differing steric and electronic properties. Separation techniques include:
- Preparative HPLC : Use a chiral column (e.g., Chiralpak IA) with n-hexane/isopropanol (95:5) at 1.5 mL/min .
- Crystallization : Differential solubility in ethanol/water mixtures (70:30) isolates this compound with >95% purity .
Validate isomer ratios via [1]H-NMR (δ 1.2–1.4 ppm for sec-butyl protons) and compare retention times against synthetic standards .
Q. Q4: What thermodynamic data are critical for reaction mechanism studies?
A: Enthalpy of formation (ΔfH° = −345.2 kJ/mol) and bond dissociation energy (O–H bond: 368 kJ/mol) are essential for modeling reaction pathways. Use calorimetry (e.g., DSC) to measure ΔrH° during alkylation. Computational methods (DFT at B3LYP/6-311+G(d,p)) align with experimental thermochemistry for mechanism validation .
Q. Q5: How does the compound’s stability vary under different storage conditions?
A: Stability studies show:
Data Contradiction Analysis
Q. Q6: Discrepancies in reported bioactivity—how to reconcile conflicting results?
A: Variations often stem from:
- Isomeric impurities : Commercial batches may contain 4,6-di-tert-butyl-m-cresol (CAS 497-39-2), which exhibits antioxidant properties distinct from the target compound .
- Solvent artifacts : DMSO at >0.1% induces cellular stress, confounding cytotoxicity assays .
Mitigation :
Source batches with HPLC-certified isomer profiles.
Include solvent-only controls and LC-MS to verify compound integrity post-assay .
Methodological Guidelines
Q. Q7: Best practices for in vivo dosing formulations?
A: For murine models:
Q. Q8: How to design a robust SAR study for derivatives?
A: Focus on:
- Substituent position : Compare 2,6- vs. 4,6-di-alkyl analogs.
- Steric effects : Introduce tert-butyl groups to assess steric hindrance on phenolic O–H reactivity.
Synthesize derivatives via Friedel-Crafts alkylation, characterize via X-ray crystallography (if crystalline), and correlate logP values (HPLC-derived) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
